Tetra(2-naphthyl)silane
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Overview
Description
Tetra(2-naphthyl)silane is an organosilicon compound with the molecular formula C40H28Si It is characterized by the presence of four 2-naphthyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(2-naphthyl)silane typically involves the reaction of silicon tetrachloride with 2-naphthylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{SiCl}4 + 4 \text{C}{10}\text{H}7\text{MgBr} \rightarrow \text{Si(C}{10}\text{H}_7)_4 + 4 \text{MgBrCl} ] This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetra(2-naphthyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more naphthyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl lithium (RLi) or Grignard reagents (RMgX) can be employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Tetra(2-naphthyl)silane has several applications in scientific research:
Materials Science: The compound’s unique structural properties make it a candidate for various materials science applications, including the development of new polymers and composites.
Comparison with Similar Compounds
Similar Compounds
Tetrasilane (Si4H10): A silane with a similar silicon core but different substituents.
Uniqueness
Tetra(2-naphthyl)silane is unique due to its specific structural arrangement of four 2-naphthyl groups around a silicon atom. This structure imparts distinct electronic properties, making it particularly useful in organic electronics and materials science.
Properties
CAS No. |
18845-52-8 |
---|---|
Molecular Formula |
C40H28Si |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
tetranaphthalen-2-ylsilane |
InChI |
InChI=1S/C40H28Si/c1-5-13-33-25-37(21-17-29(33)9-1)41(38-22-18-30-10-2-6-14-34(30)26-38,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h1-28H |
InChI Key |
PIONYOUPTGNYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[Si](C3=CC4=CC=CC=C4C=C3)(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Origin of Product |
United States |
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